
3-Aminodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2 It is a derivative of decanoic acid, where an amino group is attached to the third carbon atom of the decanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
3-Aminodecanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of activated carbodiimides or reagents with activated benzotriazole structures to facilitate the coupling of decanoic acid with an amine . These methods offer milder conditions and higher yields, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Aminodecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides and other substituted derivatives.
科学的研究の応用
3-Aminodecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-aminodecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The amino group allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .
類似化合物との比較
Similar Compounds
- 3-Aminononanoic acid
- 3-Aminooctanoic acid
- 3-Aminoundecanoic acid
Uniqueness
3-Aminodecanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
特性
IUPAC Name |
3-aminodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFRIVYCVHCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?
A1: this compound serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.
Q2: Can you provide examples of peptides containing this compound and their biological activities?
A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []
Q3: How does the structure of this compound contribute to the activity of these peptides?
A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.
Q4: Are there any studies on the synthesis of this compound?
A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2708223.png)
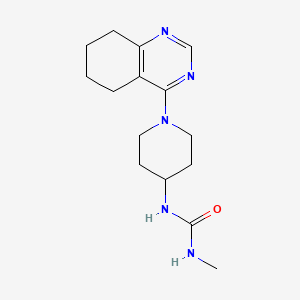
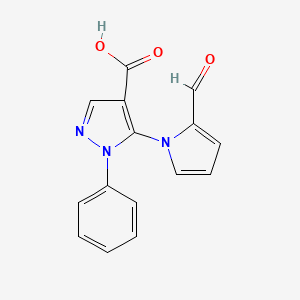
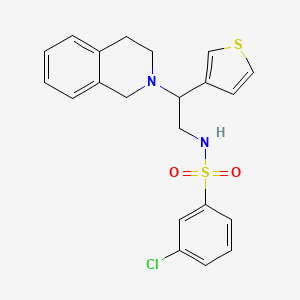

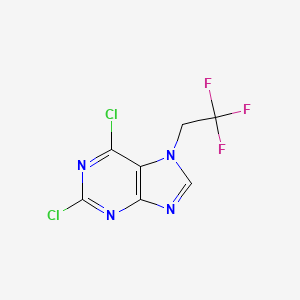
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)
![N-[3-(methylsulfanyl)phenyl]oxane-4-carboxamide](/img/structure/B2708235.png)


![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)
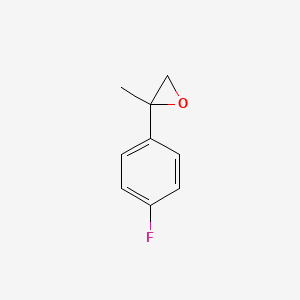
![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)
